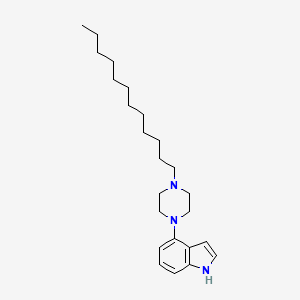

4-(4-dodecylpiperazin-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H39N3 |

|---|---|

Molecular Weight |

369.6 g/mol |

IUPAC Name |

4-(4-dodecylpiperazin-1-yl)-1H-indole |

InChI |

InChI=1S/C24H39N3/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23/h12-16,25H,2-11,17-21H2,1H3 |

InChI Key |

OBHMEQBNCMWBFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCN(CC1)C2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Dodecylpiperazin 1 Yl 1h Indole

Strategic Design and Optimization of Synthetic Routes to 4-(4-Dodecylpiperazin-1-yl)-1H-Indole

The construction of this compound is most logically approached through a convergent synthesis. This typically involves preparing a 4-functionalized indole (B1671886) precursor and a suitably functionalized piperazine (B1678402) derivative, which are then coupled. The order of events—indole formation, piperazine attachment, and dodecyl chain alkylation—can be varied to optimize yield and purity. A common strategy involves first constructing a 4-(piperazin-1-yl)-1H-indole intermediate, followed by the N-alkylation of the distal piperazine nitrogen with a dodecyl halide. This circumvents potential complications of carrying the long, lipophilic dodecyl chain through multiple synthetic steps.

Several classical methods for indole synthesis can be adapted to produce the necessary 4-substituted indole core. The choice of method often depends on the availability of starting materials and the desired substitution pattern. nih.gov

Fischer Indole Synthesis : This is one of the oldest and most versatile methods, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. thermofisher.comwikipedia.org To generate a 4-substituted indole, a 3-substituted phenylhydrazine is required. For instance, the reaction of 3-halophenylhydrazine with a suitable carbonyl compound would yield a 4-haloindole, a key intermediate for subsequent piperazine coupling. The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.orgjk-sci.com

Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org To obtain a 4-substituted indole, the synthesis would start from a substituted N-acyl-2-methyl-3-aminoaniline. While effective, the vigorous reaction conditions can limit its applicability for substrates with sensitive functional groups. wikipedia.orgresearchgate.net Modern modifications, such as copper-catalyzed versions, have been developed to proceed under milder conditions and have been applied to the synthesis of 4-substituted indoles. thieme-connect.com

Larock Indole Synthesis : A powerful and flexible method, the Larock synthesis involves a palladium-catalyzed annulation of a 2-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu This reaction offers excellent regioselectivity and functional group tolerance. researcher.liferesearchgate.net A 4-(piperazin-1-yl)-1H-indole core could be synthesized by starting with a 2-iodo-3-(piperazin-1-yl)aniline or, more practically, by creating a 4-haloindole from a 2,3-dihaloaniline followed by selective coupling. The regioselectivity is generally controlled by the steric bulk of the alkyne substituents, with the larger group typically directing to the C-2 position of the indole. nih.gov

Reissert Indole Synthesis : This pathway begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net For a 4-substituted indole, a 2-methyl-3-substituted-nitrotoluene would be the starting material. This method is particularly useful for preparing indoles with specific functionalities at the C-2 position. youtube.com

| Synthesis Method | Key Precursors | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer | 3-Substituted phenylhydrazine + Aldehyde/Ketone | Brønsted or Lewis acid catalyst wikipedia.org | High versatility, widely used, one-pot possible thermofisher.com | Potential for regioisomers with unsymmetrical ketones thermofisher.com |

| Madelung | N-acyl-o-toluidine derivative | Strong base, high temperature (200-400 °C) wikipedia.org | Good for 2-alkylindoles | Harsh conditions, limited functional group tolerance wikipedia.org |

| Larock | 2-Haloaniline derivative + Disubstituted alkyne | Palladium catalyst, base (e.g., K₂CO₃) wikipedia.org | Excellent functional group tolerance, high regioselectivity researcher.life | Requires specific halo-precursors, cost of palladium catalyst |

| Reissert | 2-Methyl-3-substituted-nitrotoluene + Diethyl oxalate | Base-catalyzed condensation, then reductive cyclization wikipedia.org | Good for preparing indole-2-carboxylic acids researchgate.net | Multi-step process |

The introduction of the piperazine ring at the C-4 position of the indole is a critical step. This is typically achieved through a carbon-nitrogen bond-forming reaction, most commonly a transition-metal-catalyzed cross-coupling reaction.

The Buchwald-Hartwig amination is a highly effective method for this transformation. This reaction couples an aryl halide or triflate (e.g., 4-bromo-1H-indole or 4-iodo-1H-indole) with an amine. To ensure mono-arylation of the piperazine, a protecting group strategy is often employed. 1-Boc-piperazine is a common choice, where one nitrogen atom is rendered unreactive by the tert-butyloxycarbonyl (Boc) group. researchgate.net After the coupling reaction, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid), yielding the free secondary amine of 4-(piperazin-1-yl)-1H-indole, ready for the subsequent alkylation step.

Recent advances in C-H functionalization offer a more direct route, potentially avoiding the need for pre-halogenated indole precursors. nih.gov Palladium or rhodium catalysts can mediate the direct coupling of an indole C-H bond with piperazine, although achieving high regioselectivity at the C-4 position can be challenging and often requires a directing group on the indole nitrogen or at the C-3 position. researchgate.netacs.org

The final step in the synthesis is the attachment of the C12 alkyl chain to the piperazine nitrogen. This is typically accomplished via a standard nucleophilic N-alkylation reaction. ambeed.com The intermediate, 4-(piperazin-1-yl)-1H-indole, is treated with a dodecyl electrophile, such as 1-bromododecane or 1-iodododecane. google.com The reaction is generally carried out in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) in the presence of a mild base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. researchgate.netnih.gov

To prevent side reactions, such as alkylation on the indole nitrogen, it may be necessary to protect the indole N-H with a suitable protecting group (e.g., tosyl or SEM) prior to the alkylation step, followed by deprotection to yield the final product.

Regioselectivity: Achieving the correct regiochemistry is paramount throughout the synthesis.

Indole Formation: In syntheses like the Fischer or Larock methods, the substitution pattern on the starting aniline or phenylhydrazine dictates the position of substituents on the resulting indole's benzene (B151609) ring. wikipedia.orgub.edu Careful selection of these precursors is essential to ensure the functionality required for C-4 piperazine attachment is correctly positioned.

C-N Bond Formation: The regioselective formation of the bond between C-4 of the indole and the piperazine nitrogen is the most critical challenge. Using a 4-haloindole precursor in a cross-coupling reaction provides unambiguous regiocontrol. Direct C-H activation methods must overcome the intrinsic reactivity of the indole ring, where the C-3 and C-2 positions are typically more nucleophilic than the C-4 position. nih.gov

Stereochemical Control: The final compound, this compound, is achiral, meaning it does not have any stereocenters. Therefore, stereochemical control is not a factor in its synthesis. However, if chiral derivatives or analogues were to be synthesized (e.g., by introducing a chiral center on the piperazine ring or a substituent), asymmetric synthesis methodologies would be required.

Development of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships. Modifications can be made to the indole nucleus, the piperazine linker, or the dodecyl chain.

The indole core offers multiple sites for modification to generate a diverse library of analogues.

C-1 (Nitrogen): The indole nitrogen is readily functionalized. Deprotonation with a base like sodium hydride (NaH) followed by treatment with an electrophile allows for the introduction of various alkyl, acyl, or sulfonyl groups.

C-2 and C-3: The pyrrole (B145914) ring is electron-rich, with the C-3 position being the most common site for electrophilic substitution. Reactions such as the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), and Friedel-Crafts acylation preferentially occur at C-3. Functionalization at C-2 can be achieved through methods like directed ortho-metalation or by using specific indole syntheses like the Larock method that directly install substituents at C-2 and C-3. nih.govresearchgate.net

C-5, C-6, and C-7: Modifying the benzenoid ring of the indole is most efficiently done by starting the synthesis with an appropriately substituted aniline or phenylhydrazine precursor. nih.gov For example, using a 4-fluoro-phenylhydrazine in a Fischer indole synthesis would result in a 5-fluoroindole derivative. Direct C-H functionalization of the benzene ring is more challenging but is an area of active research, often requiring directing groups to achieve regioselectivity for the C-4, C-5, C-6, or C-7 positions. nih.gov

| Position | Type of Modification | Example Reaction | Typical Reagents |

|---|---|---|---|

| C-1 (N-H) | Alkylation / Acylation | N-Alkylation | NaH, Alkyl halide (e.g., CH₃I) |

| C-2 | Arylation / Alkylation | Directed Metalation-Cross Coupling | n-BuLi, then ZnCl₂, then Ar-Br with Pd catalyst |

| C-3 | Electrophilic Substitution | Vilsmeier-Haack Formylation | POCl₃, DMF |

| C-5 | Halogenation / Nitration | Fischer synthesis from precursor | 4-Substituted phenylhydrazine |

| C-6 | Halogenation / Nitration | Fischer synthesis from precursor | 5-Substituted phenylhydrazine |

| C-7 | Directed C-H Functionalization | Directed Arylation | N-directing group, Pd catalyst, Aryl halide nih.gov |

Derivatization of the Piperazine Ring (e.g., N-Substituent Variations, Ring Contractions/Expansions)

The piperazine moiety of this compound offers a prime site for structural modification, allowing for the fine-tuning of its physicochemical properties. These modifications can include variations of the N-substituents and alterations to the ring structure itself.

N-Substituent Variations:

The secondary amine on the piperazine ring is a versatile handle for introducing a wide array of substituents. These modifications are crucial in medicinal chemistry for exploring structure-activity relationships (SAR). Common derivatization reactions at this position include:

Alkylation and Arylation: The nitrogen can be further alkylated or arylated to introduce different lipophilic or aromatic groups. This can be achieved through reactions with alkyl halides, reductive amination with aldehydes or ketones, or palladium-catalyzed cross-coupling reactions with aryl halides. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation can alter the basicity and hydrogen bonding capacity of the piperazine nitrogen.

Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which can act as hydrogen bond acceptors and introduce different steric and electronic properties.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively, which are known to participate in various biological interactions.

Ring Contractions and Expansions:

While less common than N-substitution, modification of the piperazine ring size can lead to novel scaffolds with distinct conformational properties.

Ring Contraction: Ring contraction of piperazines is a challenging transformation. One reported instance involves a metabolic activation process where a 1,3-disubstituted piperazine undergoes a novel ring contraction to a substituted imidazoline. nih.gov This bioactivation pathway proceeds through an initial oxidation of the piperazine ring, followed by trapping with glutathione and subsequent intramolecular cyclization. nih.gov While this is a metabolic process, it suggests the possibility of developing synthetic methodologies that mimic this transformation, potentially through oxidative conditions followed by rearrangement. Photomediated ring contractions of α-acylated cyclic piperidines to cyclopentanes have also been reported, suggesting a potential, albeit indirect, route for modifying the heterocyclic core. nih.gov

Ring Expansion: Synthetic strategies for the expansion of piperazine rings are not well-documented. However, ring expansion reactions of other nitrogen-containing heterocycles, such as the expansion of imidazolines to piperazines, have been reported and could potentially be adapted. mdpi.com Such transformations often involve the introduction of a two-carbon unit followed by cyclization.

The following table summarizes potential derivatization strategies for the piperazine ring of the target compound.

| Modification Type | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., CH3CN) | Introduction of varied alkyl chains |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | Introduction of diverse aromatic systems |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) | Formation of amides with altered basicity |

| Ring Contraction | Oxidative conditions followed by rearrangement (hypothetical) | Formation of smaller heterocyclic rings (e.g., imidazoline) |

Alterations in the Alkyl Chain (e.g., Length, Branching, Introduction of Functional Groups)

The dodecyl chain provides a significant lipophilic character to the molecule. Modifications to this chain can modulate this lipophilicity and introduce new functionalities for further derivatization or interaction with biological targets.

Variations in Chain Length and Branching:

The synthesis of analogs with different alkyl chain lengths can be achieved by utilizing different alkyl halides in the N-alkylation of the 4-(piperazin-1-yl)-1H-indole intermediate. Chains shorter or longer than twelve carbons, as well as branched alkyl groups, can be introduced to systematically probe the effect of lipophilicity and steric bulk. For instance, a simple synthesis of N-alkylpiperazines with varying chain lengths (butyl, hexyl, octyl, and dodecyl) has been reported via the alkylation of N-acetylpiperazine followed by hydrolysis. researchgate.net

Introduction of Functional Groups:

Introducing functional groups into the long alkyl chain can provide sites for further chemical modification or specific interactions.

Terminal Functionalization: The terminal methyl group of the dodecyl chain is a primary target for functionalization. Photocatalytic selective oxidation of dodecane to introduce oxygenated functional groups such as aldehydes, carboxylic acids, and ketones at the terminal position has been demonstrated. rsc.org This method offers a direct way to introduce a reactive handle at the end of the alkyl chain.

Functionalization along the Chain: While more challenging, functionalization at other positions of the alkyl chain could be achieved through radical-based reactions or by starting with pre-functionalized long-chain alkyl halides.

The table below outlines potential strategies for modifying the dodecyl chain.

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| Chain Length Variation | N-alkylation with various alkyl halides (e.g., C8H17Br, C16H33Br) | Analogs with altered lipophilicity |

| Introduction of Branching | N-alkylation with branched alkyl halides | Modulation of steric properties |

| Terminal Oxidation | Photocatalysis, O2 | Introduction of terminal aldehyde, carboxylic acid, or ketone |

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.

Catalyst Development for Efficient Transformations

The synthesis of the target molecule likely involves two key steps: the formation of the N-aryl bond between the indole and piperazine moieties, and the N-alkylation of the piperazine ring. The development of efficient catalysts is crucial for both steps.

N-Arylation Catalysts: Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. nih.gov Research in this area focuses on developing more active and stable palladium catalysts with sophisticated ligands that can operate under milder conditions and lower catalyst loadings. Furthermore, solvent-free Buchwald-Hartwig aminations have been reported, offering a greener alternative to traditional solvent-based systems. nih.gov Copper-catalyzed Ullmann-type couplings are another option, and the use of copper nanoparticles as catalysts for aza-Michael reactions has been explored, which could be relevant for related transformations. researchgate.net

N-Alkylation Catalysts: Catalytic N-alkylation of amines is a greener alternative to the use of stoichiometric amounts of alkylating agents. Cp*Ir and Ruthenium complexes have been shown to catalyze the N-alkylation of amines with alcohols, which are more environmentally benign alkylating agents than alkyl halides. clockss.orgacs.org Palladium nanoparticles supported on TiO2 have also been used for the light-induced N-alkylation of piperazine with simple alcohols. chemrxiv.org

Solvent Selection and Waste Minimization Strategies

Solvents are a major contributor to waste in the pharmaceutical industry. emergingpub.com Therefore, careful solvent selection and waste minimization are critical for a sustainable synthesis.

Solvent Selection: The use of greener solvents is a key aspect of sustainable synthesis.

Propylene carbonate (PC) has been identified as a green solvent and reagent for the N-alkylation of N-heterocycles, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov

Deep eutectic solvents (DESs) , which are mixtures of hydrogen bond donors and acceptors, are sustainable and can promote reactions like the allylic alkylation of amines with allylic alcohols under mild, metal-free conditions. rsc.org

Water is an ideal green solvent, and the use of hydrotropes like sodium tosylate can facilitate alkylation reactions in aqueous media, with the potential for recycling the reaction medium. rsc.org

Solvent-free reactions represent the most sustainable option, and as mentioned, Pd-catalyzed N-arylation of piperazine has been achieved under neat conditions. nih.gov

Waste Minimization: A holistic approach to waste minimization involves several strategies:

Catalyst Recycling: The use of heterogeneous catalysts or catalyst systems that can be easily separated and reused is crucial for reducing metal waste.

Solvent Recovery and Reuse: Implementing procedures for the recovery and reuse of solvents can significantly reduce the environmental footprint. core.ac.uk

Circular Economy Principles: Adopting a circular economy model where waste from one process can be used as a raw material for another can further enhance sustainability. emergingpub.com

The following table provides an overview of green chemistry approaches applicable to the synthesis of the target compound.

| Green Chemistry Approach | Specific Strategy | Potential Benefit |

| Catalyst Development | Use of highly active Pd or Cu catalysts for N-arylation | Lower catalyst loading, milder conditions |

| Use of Ir, Ru, or supported Pd catalysts for N-alkylation | Use of greener alkylating agents (alcohols) | |

| Solvent Selection | Propylene Carbonate, Deep Eutectic Solvents, Water with hydrotropes | Replacement of hazardous organic solvents |

| Solvent-free synthesis | Elimination of solvent waste | |

| Waste Minimization | Atom-economical synthetic routes | Reduced raw material consumption and waste |

| Catalyst and solvent recycling | Reduced environmental impact and cost |

Advanced Analytical and Characterization Techniques for Research on 4 4 Dodecylpiperazin 1 Yl 1h Indole

High-Resolution Spectroscopic Methods for Structural Elucidation

The unambiguous determination of the molecular structure of 4-(4-dodecylpiperazin-1-yl)-1H-indole is foundational. High-resolution spectroscopic methods are indispensable tools for this purpose, providing detailed information about the connectivity of atoms, the molecular formula, and the nature of the chemical bonds within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules in solution. nih.gov For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.govmdpi.comnih.govmdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton. The predicted spectrum would show distinct regions for the aromatic protons of the indole (B1671886) ring, the aliphatic protons of the piperazine (B1678402) ring, and the long dodecyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would correspond to the carbons of the indole ring, the piperazine ring, and the dodecyl chain.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the connectivity within the indole ring and along the dodecyl chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as linking the piperazine ring to the correct position on the indole ring and the dodecyl chain to the piperazine nitrogen. mdpi.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole-NH | ~11.0-11.5 (broad s) | - |

| Indole Aromatic-H | ~6.5-7.7 (m) | ~100-140 |

| Piperazine-H (adjacent to Indole) | ~3.2-3.4 (t) | ~50-55 |

| Piperazine-H (adjacent to Dodecyl) | ~2.6-2.8 (t) | ~52-57 |

| Dodecyl-CH₂ (adjacent to N) | ~2.4-2.6 (t) | ~58-62 |

| Dodecyl-(CH₂)₁₀- | ~1.2-1.6 (m) | ~22-32 |

| Dodecyl-CH₃ | ~0.8-0.9 (t) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For C₂₄H₃₉N₃, the expected exact mass provides definitive confirmation of its elemental composition. nih.govmdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecule. The resulting fragmentation pattern serves as a fingerprint, providing structural confirmation by revealing the masses of constituent parts of the molecule. mdpi.com Common fragmentation points for this compound would be the C-N bonds of the piperazine ring and the cleavage of the alkyl chain.

Predicted HRMS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 382.3217 | Protonated molecular ion |

| [C₁₂H₂₅N]⁺ | 183.2014 | Fragment from cleavage of the dodecyl group |

| [C₁₂H₂₆N₂]⁺ | 198.2145 | Fragment corresponding to the dodecylpiperazine moiety |

| [C₈H₇N]⁺ | 117.0578 | Fragment corresponding to the indole moiety |

| [C₁₂H₁₄N₃]⁺ | 200.1233 | Fragment from cleavage within the piperazine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. elsevier.comamericanpharmaceuticalreview.com These techniques are complementary and probe the vibrational modes of molecular bonds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the indole, the C-H bonds of the aromatic and aliphatic regions, and the C-N bonds of the piperazine ring. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR for characterizing the carbon skeleton of the indole ring and the long dodecyl chain. rsc.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Indole) | 3350-3450 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1500-1600 | IR, Raman |

| C-N Stretch | 1200-1350 | IR |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. nih.govresearchgate.net

In RP-HPLC, the compound is separated on a non-polar stationary phase (such as C18) with a polar mobile phase. The high lipophilicity of the dodecyl chain suggests that a mobile phase with a high percentage of organic solvent (like acetonitrile or methanol) will be required for elution. A UV detector is suitable for detection, as the indole chromophore exhibits strong absorbance. mdpi.com Quantitative analysis can be performed by comparing the peak area of the main compound to that of known impurities or by using a calibration curve generated from a certified reference standard. jmcs.org.mx

Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm and ~280 nm |

| Column Temperature | 30-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection

Due to its high molecular weight and low volatility, this compound is not amenable to direct analysis by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents from the synthesis process. shimadzu.comijpsonline.commdpi.com

A headspace sampler is often used to introduce the volatile components into the GC system without injecting the non-volatile main compound. shimadzu.com This method can detect and quantify common synthesis solvents such as toluene, heptane, ethyl acetate, or dichloromethane at parts-per-million (ppm) levels, ensuring the final product meets regulatory purity standards. peerj.com

Common Volatile Impurities and GC-MS Conditions

| Parameter | Typical Condition |

|---|---|

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |

| Column | DB-624 or similar, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium |

| Oven Program | Start at 40°C, ramp to 240°C |

| Potential Impurities | Toluene, Dichloromethane, Acetonitrile, Heptane, Ethyl Acetate |

Preparative Chromatography for Isolation of Analogues and Metabolites from Research Samples

In the study of this compound, the isolation of analogues and potential metabolites from research samples like reaction mixtures or biological extracts is crucial for comprehensive characterization. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying these compounds on a larger scale than analytical HPLC. mdpi.com

The process typically begins with a crude extract or reaction mixture, which is subjected to preliminary fractionation using techniques like open column chromatography over silica gel or C18 stationary phases. nih.govaktpublication.com Fractions containing compounds of interest are then further purified using preparative or semi-preparative HPLC. mdpi.com Given the lipophilic nature of the dodecyl chain in this compound, reversed-phase chromatography is the most appropriate approach. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The selection of the mobile phase is critical for achieving optimal separation. A gradient elution, typically starting with a higher proportion of an aqueous solvent (like water with a modifier such as formic acid or triethylamine) and gradually increasing the proportion of an organic solvent (like acetonitrile or methanol), is commonly employed. nih.govnih.gov This allows for the effective separation of compounds with varying polarities, from more polar metabolites (e.g., hydroxylated derivatives) to less polar analogues. The effluent from the column is monitored by a detector (commonly UV-Vis), and fractions corresponding to specific peaks are collected for subsequent analysis and structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

| Parameter | Typical Condition | Purpose/Rationale |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (5 or 10 µm particle size) | Provides effective separation for lipophilic compounds like indole-piperazine derivatives. |

| Column Dimensions | 19 x 150 mm (Preparative) or 10 x 150 mm (Semi-preparative) | Larger diameter columns accommodate higher sample loads for isolation. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid | Formic acid acts as a modifier to improve peak shape and ionization efficiency for subsequent MS analysis. |

| Elution Mode | Gradient Elution | Allows for the separation of a wide range of polarities, from polar metabolites to nonpolar analogues, in a single run. |

| Flow Rate | 10–20 mL/min | Higher flow rates are used with larger columns to reduce run times. mdpi.com |

| Detection | UV-Vis (e.g., 254 nm) | Indole and other aromatic moieties exhibit strong UV absorbance, allowing for non-destructive detection. |

| Fraction Collection | Peak-based or time-based collection | Isolates individual compounds or groups of compounds for further analysis. |

Advanced Methods for Quantification of this compound in Research Matrices

Accurate quantification of this compound in complex biological environments is fundamental to understanding its disposition and action in research models. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. unil.ch

Development of LC-MS/MS Methods for Trace Analysis in Biological Samples (e.g., cell lysates, animal tissue extracts)

Developing a robust LC-MS/MS method for trace analysis of this compound in matrices like cell lysates or animal tissue homogenates involves several critical steps.

Sample Preparation: The first step is to efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT) with a cold organic solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov For tissue samples, homogenization is required prior to extraction. nih.gov Given the compound's structure, a reversed-phase SPE cartridge could provide excellent cleanup.

Chromatographic Separation: The extracted sample is then injected into an HPLC or UHPLC system. A reversed-phase C18 column is typically used to separate the analyte from any remaining matrix components. nih.gov A gradient mobile phase, often consisting of water and acetonitrile or methanol with 0.1% formic acid, is used to ensure sharp peak shapes and reproducible retention times. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. scienceasia.org The compound is first ionized, typically using an Electrospray Ionization (ESI) source in positive mode (ESI+), to form the protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3) for detection. The transition from the parent ion to the fragment ion is highly specific to the analyte. For this compound (M.W. ~397.65), the [M+H]⁺ precursor ion would be m/z 398.4. A likely product ion would result from the fragmentation of the dodecyl chain or cleavage at the piperazine ring.

| Parameter | Typical Condition |

|---|---|

| LC System | UHPLC |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5–10 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ (Q1) | m/z 398.4 |

| Product Ion (Q3) | Hypothetical fragment, e.g., m/z 198.2 (cleavage of dodecyl chain) |

| Internal Standard (IS) | Stable isotope-labeled analogue or structurally similar compound |

Standardization and Validation of Analytical Protocols for Research Studies

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). nalam.ca This process involves assessing several key performance characteristics. researchgate.net

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous matrix components, and other related substances. nalam.ca

Calibration Curve and Range: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The curve must demonstrate a linear relationship between concentration and instrument response over a defined range. nih.gov The correlation coefficient (r²) should typically be >0.99.

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit). nih.govyoutube.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision (typically within 20%). chromatographyonline.com

Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process. nih.gov The matrix effect evaluates the suppression or enhancement of the analyte's signal caused by co-eluting components from the biological matrix. nalam.ca

Stability: The stability of the analyte must be tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at low temperatures. youtube.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation of concentration vs. response for the calibration curve. | ≥ 0.99 |

| Accuracy | Closeness of measured value to nominal value. | Mean value within ±15% of nominal (±20% at LLOQ). youtube.com |

| Precision (CV%) | Variability of replicate measurements. | ≤ 15% (≤ 20% at LLOQ). youtube.com |

| Lower Limit of Quantification (LLOQ) | Lowest concentration reliably quantified. | Analyte response is ≥ 5x blank response; accuracy and precision within 20%. chromatographyonline.com |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Interference < 20% of LLOQ response. nalam.ca |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte degradation during sample processing and storage. | Mean concentration within ±15% of nominal concentration. |

Mechanistic Investigations and Pre Clinical Biological Activity of 4 4 Dodecylpiperazin 1 Yl 1h Indole

Molecular Target Identification and Engagement Studies

To understand the therapeutic potential of a compound, the first step is to identify its molecular targets.

Receptor Binding Assays and Radioligand Displacement Studies

Given the structural similarity of the 4-(piperazin-1-yl)-1H-indole core to known neurologically active agents, initial screening would likely focus on receptors within the central nervous system, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. researchgate.netnih.gov Cannabinoid receptors (CB1, CB2) might also be considered due to the lipophilic nature of the dodecyl chain.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These competitive assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor. The results are typically expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors.

Table 1: Hypothetical Receptor Binding Affinity Profile This table is a template illustrating how data from radioligand binding assays would be presented. No experimental data is available for 4-(4-dodecylpiperazin-1-yl)-1H-indole.

| Receptor Target | Radioligand | Ki (nM) |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Data N/A |

| Serotonin 5-HT2A | [³H]-Ketanserin | Data N/A |

| Serotonin 5-HT6 | [³H]-LSD | Data N/A |

| Dopamine D2 | [³H]-Spiperone | Data N/A |

| Dopamine D4 | [³H]-Nemonapride | Data N/A |

| Cannabinoid CB1 | [³H]-CP55,940 | Data N/A |

| Cannabinoid CB2 | [³H]-CP55,940 | Data N/A |

Enzyme Kinetic Studies and Inhibition Mechanism Elucidation

The compound would also be screened against a panel of enzymes to identify any inhibitory activity. Indole (B1671886) and piperazine (B1678402) derivatives have been known to interact with various enzymes, including kinases, phosphodiesterases (PDEs), and hydrolases.

Enzyme kinetic studies would be performed to determine the potency of inhibition, typically reported as the half-maximal inhibitory concentration (IC50). Further mechanistic studies would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Hypothetical Enzyme Inhibition Profile This table is a template illustrating how data from enzyme inhibition assays would be presented. No experimental data is available for this compound.

| Enzyme Target | Inhibition Assay Type | IC50 (µM) | Mechanism of Inhibition |

| Phosphodiesterase 4 (PDE4) | FRET-based assay | Data N/A | Data N/A |

| Cyclooxygenase-2 (COX-2) | Colorimetric assay | Data N/A | Data N/A |

| Tyrosine Kinase (e.g., EGFR) | Kinase activity assay | Data N/A | Data N/A |

Protein-Ligand Interaction Analysis

To confirm direct binding to an identified target and to characterize the thermodynamics of the interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be utilized.

Surface Plasmon Resonance (SPR) : This technique measures the binding of a ligand to a protein immobilized on a sensor surface in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Following heat treatment of cells, the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry. An increase in the thermal stability of the target protein in the presence of the compound indicates target engagement.

In Vitro Pharmacological Profiling and Cellular Mechanism-of-Action Studies

Once a molecular target is identified, cell-based assays are used to determine the functional consequences of the compound binding to its target.

Cell-Based Functional Assays

These assays measure the downstream cellular response following target engagement. The choice of assay depends on the signaling pathway of the identified target.

cAMP Accumulation Assays : If the target is a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity, changes in intracellular cyclic adenosine monophosphate (cAMP) levels would be measured.

Calcium Flux Assays : For GPCRs that signal through phospholipase C, the mobilization of intracellular calcium (Ca2+) would be monitored using fluorescent calcium indicators.

Gene Reporter Assays : These assays are used to measure the activation or inhibition of a specific transcription factor or signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the pathway of interest. Changes in reporter gene expression reflect the activity of the pathway.

Table 3: Hypothetical Cell-Based Functional Assay Results This table is a template illustrating how data from cell-based functional assays would be presented. No experimental data is available for this compound.

| Assay Type | Cell Line | Target Pathway | Functional Response | EC50 / IC50 (µM) |

| cAMP Accumulation | HEK293 expressing 5-HT6 | Gs-coupled signaling | Data N/A | Data N/A |

| Calcium Flux | CHO-K1 expressing 5-HT2A | Gq-coupled signaling | Data N/A | Data N/A |

| Luciferase Reporter | Gli3-Luc Reporter Cells | Hedgehog Signaling | Data N/A | Data N/A |

Modulation of Cellular Signaling Pathways (e.g., Western blot analysis of phosphorylation events, gene expression profiling)

Derivatives of indole and piperazine are known to modulate a variety of cellular signaling pathways. For instance, certain indole-based compounds have been shown to influence pathways critical to cell survival and proliferation. While direct evidence for this compound is pending, it is hypothesized that this compound could modulate key signaling cascades.

Western Blot Analysis: Western blot analysis would be a crucial technique to investigate the effect of this compound on the phosphorylation status of key signaling proteins. Based on the activities of similar molecules, potential targets for investigation would include:

Protein Kinase B (Akt): A central regulator of cell survival and metabolism.

Extracellular signal-regulated kinase (ERK): A key component of the MAPK pathway, involved in cell proliferation and differentiation.

Signal transducer and activator of transcription 3 (STAT3): A protein involved in cell growth and apoptosis.

Gene Expression Profiling: Gene expression profiling, using techniques such as RNA sequencing or microarray analysis, would provide a broader view of the cellular response to this compound. This could reveal novel targets and pathways affected by the compound. For example, studies on other indole derivatives have shown changes in the expression of genes related to cell cycle control and apoptosis.

Table 1: Examples of Cellular Signaling Pathways Modulated by Indole-Piperazine Derivatives

| Derivative Class | Modulated Pathway | Potential Effect |

|---|---|---|

| Arylsulfonyl-piperazinyl indoles | Serotonin (5-HT6) receptor signaling | Cognitive enhancement |

| Indole-based benzenesulfonamides | Carbonic Anhydrase IX inhibition | Suppression of tumor growth |

| Pyrazolinyl-indoles | Epidermal Growth Factor Receptor (EGFR) | Anti-cancer activity |

Phenotypic Screening in Diverse Cell Lines (e.g., proliferation, migration, differentiation, apoptosis)

Phenotypic screening in a variety of cancer cell lines is a common approach to identify the anti-cancer potential of novel compounds. The lipophilic nature of the dodecyl chain in this compound suggests it may readily cross cell membranes, potentially leading to significant biological effects.

Proliferation Assays: The effect of the compound on cell proliferation would likely be assessed using assays such as the MTT or colony formation assays. Many indole derivatives have demonstrated anti-proliferative activity against various cancer cell lines.

Migration Assays: Cell migration is a key process in cancer metastasis. The wound healing assay or transwell migration assay could be employed to determine if this compound can inhibit cancer cell migration. Some indole-based benzenesulfonamides have been shown to attenuate cell migration.

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry would be utilized. The induction of apoptosis is a hallmark of many chemotherapeutic agents.

Table 2: Phenotypic Effects of Structurally Related Indole Derivatives in Cancer Cell Lines

| Compound Type | Cell Lines | Observed Phenotypic Effect |

|---|---|---|

| Indole-based benzenesulfonamides | MCF-7, SK-BR-3 (Breast Cancer) | Suppression of tumor growth and cell migration |

| Pyrazolinyl-indoles | Various NCI-60 cell lines | Cytotoxic activities |

| Ciprofloxacin-piperazinyl derivatives | A549 (Non-small cell lung cancer) | G2/M cell cycle arrest |

Investigation of Membrane Interactions and Permeability in Cellular Models

The presence of a long, 12-carbon dodecyl chain imparts significant lipophilicity to this compound. This structural feature is expected to dominate its interaction with cellular membranes and its permeability characteristics.

Membrane Interactions: The lipophilic dodecyl tail would likely facilitate the insertion of the molecule into the lipid bilayer of the cell membrane. This interaction could potentially disrupt membrane fluidity and the function of membrane-bound proteins. Techniques like fluorescence polarization or differential scanning calorimetry could be used to study these interactions in model membrane systems.

Cellular Permeability: High lipophilicity is often correlated with increased passive diffusion across cell membranes. It is therefore anticipated that this compound would exhibit high passive permeability. This could be experimentally verified using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or by using cell-based assays with Caco-2 or MDCK cell monolayers. However, very high lipophilicity can sometimes lead to poor aqueous solubility, which can in turn limit permeability and bioavailability.

In Vivo Biological Evaluation in Non-Human Animal Models

Efficacy Studies in Mechanistically Relevant Animal Models (e.g., specific disease models for targeted pathways, without safety/toxicity focus)

Given the anti-proliferative and pro-apoptotic potential of many indole-piperazine derivatives, efficacy studies for this compound would likely be conducted in xenograft models of cancer. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth.

The choice of a specific disease model would depend on the outcomes of in vitro studies. For example, if the compound shows potent activity against a particular breast cancer cell line, a breast cancer xenograft model would be appropriate.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Animal Models

The ADME profile of this compound would be significantly influenced by its high lipophilicity.

Absorption: While high lipophilicity can enhance absorption through passive diffusion across the gastrointestinal tract, very high lipophilicity can also lead to poor absorption due to low aqueous solubility and potential trapping in lipid micelles.

Distribution: A highly lipophilic compound like this would be expected to have a large volume of distribution, meaning it would readily distribute into tissues, particularly those with high fat content. It would also likely exhibit high plasma protein binding.

Metabolism: The indole and piperazine moieties are susceptible to metabolism by cytochrome P450 enzymes in the liver. Common metabolic pathways include oxidation, N-dealkylation, and conjugation reactions. The long dodecyl chain may also undergo oxidation.

Excretion: The route of excretion would depend on the polarity of the metabolites. More polar metabolites are typically excreted in the urine, while less polar compounds and their metabolites are often eliminated in the feces via biliary excretion.

Structure Activity Relationship Sar Studies of 4 4 Dodecylpiperazin 1 Yl 1h Indole and Its Analogues

Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity and Selectivity

The indole nucleus is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity and selectivity of its derivatives. chula.ac.th

Positional Effects of Substituents on Indole Reactivity and Binding

The position of substituents on the indole ring dictates the molecule's interaction with biological targets. Studies on related 4-(piperazin-1-yl)-1H-indole derivatives have shown that the point of attachment of the piperazine (B1678402) moiety to the indole core is crucial for activity. For instance, in a series of N-piperidinyl indoles, a shift in the substituent from the 3-position to the 2-position of the indole ring resulted in a change from partial to full agonism at the nociceptin opioid receptor (NOP), along with enhanced binding affinity. nih.gov This highlights that the spatial arrangement of the piperazine group relative to the indole nitrogen and benzene (B151609) ring can significantly alter the ligand's functional properties.

Furthermore, the position of attachment to the indole moiety has been shown to influence the binding affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov For example, a compound where the piperazine moiety is directly attached to the 5-position of the indole demonstrated high affinity for both D2 and D3 receptors. nih.gov This suggests that different positional isomers can adopt distinct binding poses within the receptor's active site, leading to varied pharmacological outcomes.

Electronic and Steric Contributions of Indole Modifications

The electronic and steric properties of substituents on the indole ring play a pivotal role in determining the biological activity of 4-(piperazin-1-yl)-1H-indole analogues. The introduction of different groups on the indole core can alter the electron cloud distribution of the conjugated system, which in turn may affect noncovalent interactions with biological targets. mdpi.com

For instance, in a study of piperazine hybridized coumarin indolylcyanoenones, the incorporation of a bromine atom or a methyl group at the C-6 position of the indole enhanced antibacterial efficacy. mdpi.com This suggests that both electron-withdrawing (bromine) and electron-donating (methyl) groups can positively influence activity, likely by optimizing interactions with the target.

Role of the Piperazine Moiety in Molecular Interactions and Pharmacological Profile

Conformational Flexibility and Basic Properties of Piperazine

The piperazine ring exists predominantly in a chair conformation, which provides a rigid scaffold for the attachment of substituents in defined spatial orientations. However, it also possesses a degree of conformational flexibility, allowing it to adapt its shape to fit into a binding pocket. researchgate.net The two nitrogen atoms of the piperazine ring are key features, with one anchoring the indole moiety and the other providing a site for further substitution. researchgate.net

The basicity of the piperazine nitrogens is another crucial factor. These nitrogen atoms can become protonated at physiological pH, enabling the formation of ionic interactions with acidic residues in a receptor's binding site. This ability to form strong, directed interactions is often a key determinant of binding affinity. nih.gov

Influence of N-Substitution (e.g., Dodecyl Chain) on Target Affinity and Ligand Efficiency

The nature of the substituent on the second nitrogen of the piperazine ring has a profound impact on the pharmacological profile of the molecule. mdpi.com In the case of 4-(4-dodecylpiperazin-1-yl)-1H-indole, the N-dodecyl group is a significant feature.

Structure-activity relationship studies on various N-substituted piperazine derivatives have consistently shown that the N-substituent plays a critical role in target affinity and selectivity. For example, in a series of vindoline-piperazine conjugates, derivatives with an N-[4-(trifluoromethyl)benzyl] substituent were significantly more efficacious than those with an N-methyl group. mdpi.com In another study, N-substitution on the piperazine ring with various substituted indole rings was well-tolerated and maintained high affinity and selectivity for the D3 receptor. nih.gov

The following table illustrates the effect of N-substitution on the piperazine ring on the cytotoxic activity of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives against the HUH7 human liver cancer cell line. nih.gov

| Compound | N-Substituent | IC50 (µM) |

| 3g | 2-Chlorophenyl | 11.2 |

| 3h | 3-Chlorophenyl | 9.8 |

| 3i | 4-Chlorophenyl | 11.5 |

| 3k | 3-Trifluoromethylphenyl | 11.8 |

| 5-Fluorouracil (Reference) | - | 12.5 |

This data indicates that aromatic substitutions on the piperazine nitrogen can lead to potent cytotoxic activity, in some cases exceeding that of the reference drug 5-fluorouracil. nih.gov

Investigation of the Dodecyl Chain's Contribution to Lipophilicity, Membrane Permeability, and Target Affinity

The dodecyl chain, a twelve-carbon alkyl group, is the defining feature of the N-substituent in this compound. Its primary contribution to the molecule's properties is a significant increase in lipophilicity.

An increase in lipophilicity can have several consequences for a drug molecule. It generally enhances the ability of the compound to cross biological membranes, such as the blood-brain barrier, which can be advantageous for centrally acting drugs. However, excessive lipophilicity can also lead to increased binding to plasma proteins, reducing the free concentration of the drug available to interact with its target. It can also lead to non-specific binding to hydrophobic pockets in various proteins, potentially causing off-target effects.

The length of the alkyl chain is a critical determinant of biological activity. In many SAR studies, a "lipophilic cliff" is observed, where increasing the chain length up to a certain point enhances activity, after which further increases lead to a sharp decline. This is often attributed to the substituent exceeding the size of the available hydrophobic pocket in the target receptor.

| Molecular Component | Key Features | Likely Contribution to Pharmacological Profile |

| Indole Ring | Aromatic, planar, contains a nitrogen atom | Provides a scaffold for π-π stacking and hydrogen bonding interactions with the target. Substitutions can modulate electronic and steric properties. |

| Piperazine Moiety | Basic nitrogens, conformationally flexible yet provides a rigid scaffold | Can form ionic interactions with the target. The distance and orientation between the indole and the N-substituent are defined by this linker. |

| Dodecyl Chain | Long, flexible, lipophilic alkyl chain | Increases lipophilicity, potentially enhancing membrane permeability. Engages in hydrophobic interactions within the target's binding pocket. |

Systematic Variation of Alkyl Chain Length and Branching for Optimized Activity

The N-1 alkyl side chain of aminoalkylindole analogues is a crucial determinant of their biological activity, and this principle is expected to hold true for this compound. The length and branching of the alkyl chain can significantly influence the compound's affinity and selectivity for its biological target.

In SAR studies of analogous compounds, a systematic variation of the alkyl chain length often reveals a parabolic relationship with biological activity. Initially, increasing the chain length from shorter alkyl groups (e.g., methyl, ethyl) to medium-length chains can lead to a progressive increase in potency. This is often attributed to enhanced hydrophobic interactions with the target protein, allowing the molecule to better fit into a hydrophobic pocket. For instance, studies on N-1 alkyl-substituted indole derivatives have shown that high-affinity binding to receptors often requires a minimum alkyl chain length of at least three carbons, with optimal activity frequently observed with a five-carbon chain nih.gov.

However, further extension of the alkyl chain beyond an optimal length can lead to a decrease in activity. This could be due to steric hindrance, where a very long chain may be too bulky to be accommodated by the binding site, or it could introduce excessive lipophilicity, leading to poor aqueous solubility and non-specific binding to other cellular components. In the case of this compound, the twelve-carbon dodecyl chain is substantial and its impact on activity would be a key focus of SAR studies. It is plausible that for certain targets, this long chain is optimal, while for others it may be detrimental.

Branching of the alkyl chain is another important modification. Introducing branching, such as isopropyl or tert-butyl groups, can provide insights into the topology of the binding site. If a branched analog exhibits higher potency, it may suggest that the binding pocket is not a simple linear channel.

To illustrate the potential impact of alkyl chain length on activity, a hypothetical data table is presented below, based on trends observed in related series of compounds.

| Compound ID | Alkyl Chain (R) | Chain Length | Biological Activity (IC₅₀, nM) |

| 1a | -CH₃ | 1 | 500 |

| 1b | -(CH₂)₃CH₃ | 4 | 150 |

| 1c | -(CH₂)₅CH₃ | 6 | 50 |

| 1d | -(CH₂)₇CH₃ | 8 | 80 |

| 1e | -(CH₂)₁₁CH₃ | 12 | 200 |

| 1f | -CH(CH₃)₂ | 3 (branched) | 300 |

This table is interactive and presents hypothetical data for illustrative purposes.

Evaluation of Hydrophobic Interactions with Biological Macromolecules and Membranes

The long dodecyl chain of this compound strongly suggests that hydrophobic interactions play a dominant role in its mechanism of action. These interactions are crucial for the binding of the molecule to its target protein and for its ability to partition into and traverse biological membranes.

Hydrophobic interactions arise from the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment to minimize their contact with water molecules. In the context of drug-receptor binding, the dodecyl chain can insert into a hydrophobic pocket of a protein, displacing water molecules and leading to a favorable increase in entropy. The strength of this interaction is generally proportional to the surface area of the hydrophobic region that is buried upon binding.

Furthermore, the significant lipophilicity imparted by the dodecyl chain will heavily influence the compound's pharmacokinetic properties. A high degree of lipophilicity can enhance membrane permeability, which may be advantageous for reaching intracellular targets. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility, high plasma protein binding, and sequestration in adipose tissue, which can limit the free concentration of the drug available to interact with its target.

The interaction of the dodecyl chain with the lipid bilayer of cell membranes is also a critical consideration. The molecule may embed itself within the membrane, with the hydrophobic tail interacting with the acyl chains of the phospholipids and the polar indole and piperazine moieties positioned closer to the aqueous interface. This membrane interaction could be a key aspect of its biological activity, potentially modulating the function of membrane-bound proteins or disrupting membrane integrity at high concentrations.

Development of SAR Models and Hypothesis Generation

The data generated from systematic SAR studies, such as those described above, can be used to develop predictive models and generate hypotheses about the key molecular features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

For a series of analogues of this compound, a QSAR model could be developed by correlating the biological activity with various physicochemical descriptors of the molecules. These descriptors could include:

Hydrophobicity: Calculated as the logarithm of the partition coefficient (logP), which would be heavily influenced by the alkyl chain length.

Steric parameters: Such as molecular volume or surface area, which would capture the effects of alkyl chain branching.

Electronic parameters: Describing the electron-donating or -withdrawing nature of substituents on the indole ring.

A resulting QSAR equation might take the form of:

log(1/IC₅₀) = c₁ * logP - c₂ * (logP)² + c₃ * Steric_Parameter + c₄ * Electronic_Parameter + constant

The parabolic term for logP (-(logP)²) is often included to model the observation that there is an optimal lipophilicity for activity, beyond which potency decreases.

Based on the SAR data and any developed models, a pharmacophore hypothesis can be generated. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For this compound and its active analogues, a pharmacophore model might include:

A hydrophobic feature representing the long alkyl chain.

A hydrogen bond donor/acceptor feature from the indole N-H group.

A basic nitrogen atom in the piperazine ring, which is likely to be protonated at physiological pH and could engage in ionic interactions.

An aromatic feature corresponding to the indole ring system.

This hypothesis can then guide the design of new, potentially more potent and selective analogues by ensuring that they incorporate these key features in the correct spatial orientation.

Computational Chemistry and Molecular Modeling of 4 4 Dodecylpiperazin 1 Yl 1h Indole

Molecular Docking and Ligand-Protein Interaction Analysis

Virtual Screening Against Known or Predicted Biological Targets

No publicly available data exists on the virtual screening of 4-(4-dodecylpiperazin-1-yl)-1H-indole against any biological targets.

Detailed Analysis of Binding Poses and Interaction Networks

There are no published studies detailing the binding poses or interaction networks of this compound with any protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Exploration of Conformational Landscape of this compound

No research detailing the conformational analysis of this compound through molecular dynamics simulations is available.

Dynamic Behavior of Ligand-Target Complexes

As no ligand-target complexes have been described in the literature, there is no information on their dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models or studies involving this compound have been published.

Development of Predictive Models for Biological Activity Based on Structural Features

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug design. tandfonline.com For compounds like this compound, these models aim to establish a mathematical correlation between the compound's structural features and its biological activity. The development of such models typically involves a series of steps:

Data Set Compilation: A series of structurally related indole-piperazine derivatives with known biological activities against a specific target are collected.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a model that best correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For indole (B1671886) and piperazine (B1678402) derivatives, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to create 3D-QSAR models. tandfonline.com These models provide contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties could enhance or diminish biological activity.

Identification of Key Physico-chemical Descriptors for Activity

The biological activity of a molecule is intricately linked to its physicochemical properties. For this compound, several key descriptors are anticipated to be crucial for its activity, based on studies of analogous compounds. researchgate.net

Lipophilicity (ClogP): The long dodecyl chain significantly increases the lipophilicity of the molecule. This property is critical for membrane permeability and interaction with hydrophobic pockets in target proteins. A balanced ClogP is often essential for optimal activity.

Hydrogen Bond Donors and Acceptors: The indole NH group acts as a hydrogen bond donor, while the piperazine nitrogens can act as acceptors. These interactions are often vital for anchoring the molecule within the binding site of a biological target. nih.govnih.gov

Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. acs.org

A hypothetical table of key physicochemical descriptors for this compound is presented below, based on typical values for similar structures.

| Descriptor | Predicted Value | Significance |

| ClogP | ~ 6.5 | High lipophilicity, suggesting good membrane permeability but potential for non-specific binding. |

| TPSA (Ų) | ~ 28.2 | Low polar surface area, indicating good potential for cell penetration. |

| Hydrogen Bond Donors | 1 (indole NH) | Potential for key interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 (piperazine N) | Can form hydrogen bonds, contributing to binding affinity. |

| Molecular Weight ( g/mol ) | 383.63 | Within the range of drug-like molecules. |

| HOMO Energy (eV) | ~ -5.1 | Relates to the molecule's electron-donating ability. |

| LUMO Energy (eV) | ~ -0.9 | Relates to the molecule's electron-accepting ability. |

ADMET Prediction (In Silico, Non-Human Specific)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound. sci-hub.se

Computational Assessment of Permeability, Solubility, and Metabolic Stability (excluding human-specific data)

Various computational models and software platforms, such as SwissADME and pkCSM, are utilized to predict the ADMET properties of compounds like this compound. researchgate.netfrontiersin.org

Permeability: The high lipophilicity and low polar surface area of the molecule suggest good passive intestinal absorption. Models can also predict its likelihood of crossing other biological barriers.

Solubility: The long, non-polar dodecyl chain is expected to significantly decrease the aqueous solubility of the compound. Computational models can provide an estimated solubility value (LogS).

Metabolic Stability: The N-dodecyl and piperazine moieties are potential sites of metabolism. In silico tools can predict the likelihood of metabolism by various cytochrome P450 enzymes. For instance, N-dealkylation of the piperazine ring is a common metabolic pathway for related compounds. nih.gov The stability of the compound can be computationally estimated and later confirmed through in vitro assays using liver microsomes from various species. researchgate.net

A summary of predicted ADMET properties for this compound is presented in the table below.

| ADMET Property | Predicted Outcome | Implication |

| Aqueous Solubility (LogS) | Low | May present challenges for formulation and bioavailability. |

| Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Metabolic Stability | Moderate to Low | The dodecyl chain and piperazine ring are potential sites for metabolism. |

| P-glycoprotein Substrate | Likely | May be subject to efflux from cells, affecting its distribution. |

Prediction of Potential Off-Targets and Toxicophores (excluding human safety profiles)

Identifying potential off-target interactions and structural alerts for toxicity is crucial to de-risk a drug candidate early in the discovery pipeline.

Off-Target Prediction: Computational methods can screen a compound against a large panel of known biological targets to predict potential off-target interactions. nih.gov For an indole-piperazine derivative, this might include various G-protein coupled receptors (GPCRs), ion channels, and enzymes, given the promiscuous nature of these scaffolds. nih.govnih.gov For example, many piperazine-containing compounds exhibit affinity for serotonin (B10506) or dopamine (B1211576) receptors. nih.gov

Toxicophore Prediction: A toxicophore is a chemical structure or part of a molecule that is known to be associated with toxicity. In silico tools can identify the presence of such fragments within a molecule. The indole and piperazine rings themselves are generally well-tolerated, but certain substituted patterns or metabolic products could potentially be flagged as toxicophores. nih.gov For instance, the metabolic oxidation of the piperazine ring can sometimes lead to reactive intermediates.

By leveraging these computational approaches, researchers can gain a comprehensive understanding of the potential of this compound as a drug candidate, enabling a more informed and efficient progression through the drug discovery process.

Future Directions and Research Perspectives for 4 4 Dodecylpiperazin 1 Yl 1h Indole

Exploration of Novel Synthetic Methodologies and Chemical Space around 4-(4-Dodecylpiperazin-1-yl)-1H-Indole

Expanding the chemical space around the lead compound is crucial for establishing robust Structure-Activity Relationships (SAR). nih.gov This involves the systematic modification of its three key components: the indole (B1671886) ring, the piperazine (B1678402) core, and the dodecyl tail. The incorporation of different substituents on the indole ring has been shown to significantly alter the biological activity of such compounds. nih.gov

Table 1: Proposed Modifications for Chemical Space Exploration

| Molecular Component | Proposed Modifications | Rationale for Modification |

| Indole Scaffold | Substitution at N-1, C-2, C-3, C-5, C-6, C-7 with groups like halogens, methyl, methoxy, or nitro groups. nih.gov | To modulate electronic properties, lipophilicity, and metabolic stability. nih.gov |

| Piperazine Linker | Introduction of substituents on the piperazine ring itself. | To alter conformation and basicity, potentially improving target binding and pharmacokinetic properties. rsc.org |

| Alkyl Chain | Varying the length of the alkyl chain (e.g., C8-C16); introducing unsaturation or branching; replacing with bioisosteres like polyether chains. | To fine-tune lipophilicity, which impacts membrane permeability and potential protein interactions. |

These synthetic efforts will generate a focused library of analogs, providing the necessary tools for comprehensive biological evaluation.

Integration of Advanced Screening Platforms for Identifying New Biological Activities and Targets

With a library of analogs in hand, the next step is to employ advanced screening platforms to identify biological activities and deconvolve molecular targets. High-Throughput Screening (HTS) is a cornerstone of this process, allowing for the rapid evaluation of thousands of compounds against specific molecular targets like enzymes or receptors. nih.gov For instance, an HTS campaign could assess the inhibitory activity of the this compound library against a panel of kinases or histone deacetylases (HDACs), as indole-piperazine derivatives have previously shown activity against these target classes. jst.go.jpnih.gov

Phenotypic screening offers a complementary, target-agnostic approach. youtube.com This strategy involves testing compounds in cell-based or whole-organism models of disease to identify molecules that induce a desired phenotypic change, without prior knowledge of the molecular target. youtube.com This is particularly valuable as it can uncover novel mechanisms of action. youtube.com For example, analogs could be screened for their ability to inhibit the formation of biofilms by drug-resistant bacteria or to protect neuronal cells from oxidative stress-induced damage. asm.orgnih.gov

Table 2: Potential Screening Platforms and Disease Models

| Screening Approach | Example Platform/Assay | Potential Therapeutic Area |

| Target-Based HTS | Kinase inhibition assays mdpi.com | Oncology |

| HDAC enzymatic assays nih.gov | Oncology, Neurodegenerative Disease | |

| Ryanodine receptor Ca2+ release assay nih.gov | Muscle and Cardiac Disorders | |

| Phenotypic Screening | Anti-biofilm formation assay asm.org | Infectious Disease |

| Neurite outgrowth promotion assay nih.gov | Neurodegenerative Disease | |

| Anti-proliferative NCI-60 cancer cell line panel mdpi.com | Oncology |

Success in identifying a "hit" compound from these screens would be followed by target deconvolution and mechanism of action studies to understand how the molecule works. youtube.com

Application of Advanced Imaging and Biophysical Techniques for Deeper Mechanistic Understanding

Once a lead compound and its biological activity are identified, advanced imaging and biophysical techniques are essential for a deeper understanding of its mechanism of action. These methods can confirm direct engagement with a proposed target and elucidate the molecular interactions driving the compound's effects. nih.gov